![molecular formula C11H9ClN2O B3367309 4-Chloro-6-(4-methoxyphenyl)pyrimidine CAS No. 173064-29-4](/img/structure/B3367309.png)
4-Chloro-6-(4-methoxyphenyl)pyrimidine
Overview
Description
4-Chloro-6-(4-methoxyphenyl)pyrimidine is a type of pyrimidine derivative . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of these compounds involved a multicomponent synthetic route, where Lewis acids played an important role in selectively synthesizing six-membered heterocycles .Molecular Structure Analysis
The structure of the synthesized compounds was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy .Chemical Reactions Analysis
The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, ZA3-ZA5, ZB2-ZB6, and intermediate S5 showed significant anti-neuroinflammatory properties .Physical And Chemical Properties Analysis
The synthesized compounds were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The yield of the compound ZA3 was 80%, and its melting point was 91–92°C .Scientific Research Applications
- Raw Material and Intermediate : 4-Chloro-6-methoxyphenylpyrimidine serves as an essential raw material and intermediate in organic synthesis . Researchers explore its reactivity and use it as a building block for more complex molecules.
- Drug Development : The pyrimidine scaffold is common in natural products and synthetic drugs with antibacterial and antimicrobial activities . Scientists investigate derivatives of this compound for potential pharmaceutical applications.
- Triazole-Pyrimidine Hybrid : Researchers have studied the neuroprotective and anti-inflammatory activity of a triazole-pyrimidine hybrid containing 4-Chloro-6-methoxyphenylpyrimidine. This compound shows promise in protecting neuronal cells and modulating microglia responses .
- Antioxidant Vitalities : 4-Chloro-6-methoxyphenylpyrimidine derivatives exhibit antioxidant properties. They scavenge free radicals and inhibit lipid peroxidation, making them potentially valuable in oxidative stress-related conditions .
- Substituted Phenyl Moieties : SAR (Structure-Activity Relationship) analysis indicates that substituting phenyl moieties (including 4-chlorophenyl, 4-methylphenyl, and 4-methoxyphenyl) at the amide bond of pyrazolo-pyrimidine scaffolds enhances inhibitory effects. These compounds may have anti-inflammatory properties .
- Organolithium Reagents : Researchers have achieved regioselective synthesis of 4-Chloro-6-methoxyphenylpyrimidine using organolithium reagents. These reactions allow precise control over the substitution pattern, favoring C-4 substitution products .
- Hydrophobic Side Chains : Introduction of hydrophobic side chains (such as phenyl, 1,3-dithianyl, or naphthyl) at the 4-position of the pyrimidine ring enhances binding affinity with serotonin (5-HT) receptor sites. The interaction with receptor anionic side chains influences ligand binding .
Organic Synthesis and Pharmaceuticals
Neuroprotection and Anti-Inflammatory Activity
Antioxidant Properties
Anti-Inflammatory Effects
Regioselective Synthesis
Electron-Deficient Character and Binding Affinity
Mechanism of Action
properties
IUPAC Name |
4-chloro-6-(4-methoxyphenyl)pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-15-9-4-2-8(3-5-9)10-6-11(12)14-7-13-10/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEKYVMAYAGBHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4-methoxyphenyl)pyrimidine | |
CAS RN |
173064-29-4 | |
Record name | 4-chloro-6-(4-methoxyphenyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.